6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one
Overview
Description
6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one is a chemical compound that is used in various scientific research studies. It is a benzoxazine derivative that has been shown to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been used in various applications.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one in lab experiments is its versatility. The compound can be used in various applications and has been shown to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one. One area of research is the development of new drugs based on the compound. The compound has been shown to exhibit anti-cancer and anti-inflammatory properties, and further research may lead to the development of new drugs for the treatment of these diseases. Another area of research is the investigation of the compound's mechanism of action. Further research may help to elucidate the compound's mode of action and identify new targets for drug development. Additionally, the compound's potential toxicity should be further investigated to determine its safety for use in humans.
Scientific Research Applications
6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one has been used in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infections.
properties
IUPAC Name |
6-methyl-2-(4-phenoxyanilino)-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-14-7-12-19-18(13-14)20(24)26-21(23-19)22-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKXHXYMRSBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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